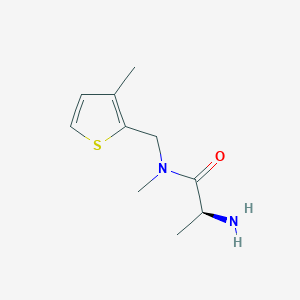

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(3-methylthiophen-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-7-4-5-14-9(7)6-12(3)10(13)8(2)11/h4-5,8H,6,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEWEFNMHJVIFR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)CN(C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and (S)-2-amino-propionamide.

N-Methylation: The amino group of (S)-2-amino-propionamide is methylated using methyl iodide in the presence of a base such as sodium hydride.

Thienylmethylation: The thiophene ring is introduced by reacting the methylated intermediate with 3-methylthiophene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide has demonstrated promising biological activities, making it a candidate for further research in pharmacology. Preliminary studies suggest the following:

- Neuroprotective Effects : The compound interacts with neurotransmitter receptors, potentially providing neuroprotective benefits. This interaction may be responsible for its observed effects in neurodegenerative models.

- Binding Affinity : Research indicates that this compound exhibits binding affinity to various receptors and enzymes, which could be useful in drug development targeting specific pathways involved in neurological disorders.

Applications in Medicinal Chemistry

- Drug Development : Given its structural characteristics and biological activity, this compound is being investigated as a lead compound for developing new therapeutics aimed at treating neurological diseases such as Alzheimer's and Parkinson's disease.

- Pharmacological Studies : The compound serves as a subject for pharmacological studies to understand its mechanism of action at the molecular level. Its interactions with different receptor types can provide insights into designing more effective drugs.

- Synthesis of Analogues : The unique thiophene substitution pattern allows for the synthesis of various analogues that may enhance biological activity or alter pharmacokinetic properties.

- Neuroprotective Studies : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Receptor Interaction Studies : Binding assays have revealed that this compound has a high affinity for certain serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders and schizophrenia.

- Synthetic Pathways : Research has outlined several synthetic routes for producing this compound, emphasizing its feasibility for large-scale production in pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Interacting with Receptors: Modulating receptor activity to produce a physiological response.

Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s core structure shares similarities with several amides, differing primarily in substituents on the N-alkyl and aryl/heteroaryl groups. Key comparisons include:

*Estimated based on analogous structures.

Key Observations:

- Thiophene vs. Benzyl Groups : Thiophene-containing analogs (e.g., ) exhibit higher lipophilicity compared to benzyl derivatives (), which may influence blood-brain barrier penetration or tissue distribution .

- Electron-Donating vs. Withdrawing Substituents : The methyl group on the thiophene (electron-donating) contrasts with the nitro group in (electron-withdrawing), impacting electronic properties and reactivity .

- Steric Effects : Bulky substituents like cyclopropyl () or benzyl-pyrrolidinyl () may hinder receptor binding but improve metabolic stability .

Biological Activity

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide, with CAS number 1307482-11-6, is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H16N2OS

- Molar Mass : 212.31 g/mol

- Chemical Structure : The compound features an amide functional group and a thiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its antimicrobial properties, potential as a drug candidate, and effects on specific biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with thiophene moieties have demonstrated enhanced inhibition against resistant bacterial strains, including those expressing New Delhi metallo-beta-lactamase (NDM-1) .

Case Studies

-

Inhibition of NDM-1 :

Compound IC50 (µM) Activity Compound A 0.12 Strong Inhibitor Compound B 0.10 Strong Inhibitor (S)-2-Amino... TBD Potential Candidate - Cytotoxicity Studies :

Mechanistic Insights

The mechanism of action for this compound appears to involve interactions with key enzymes associated with bacterial resistance mechanisms. The presence of the thiophene ring enhances lipophilicity and facilitates membrane penetration, thereby increasing efficacy against bacterial targets.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended for resolving polar impurities .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity. Pay attention to the thiophene ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–2.5 ppm) for stereochemical validation .

- Circular Dichroism (CD) : For enantiomeric confirmation, compare CD spectra with known (S)-enantiomer standards to detect optical activity discrepancies .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Use desiccants to avoid hydrolysis of the amide bond .

- Handling : Work in a fume hood with nitrile gloves and lab coats. Pre-weigh aliquots to minimize repeated exposure to ambient conditions .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bioactivity data observed across different studies involving this compound?

- Methodological Answer :

- Standardized Assay Conditions : Normalize variables like solvent (e.g., DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and temperature (37°C) to reduce inter-study variability .

- Batch-to-Batch Quality Control : Implement LC-MS to verify compound integrity across batches, ensuring no degradation products (e.g., hydrolyzed propionamide) skew bioactivity results .

- Positive/Negative Controls : Include reference agonists/antagonists (e.g., thiophene-based analogs) to calibrate assay sensitivity and specificity .

Q. How can researchers design a stability study under physiological conditions to evaluate degradation pathways of this compound?

- Methodological Answer :

- Simulated Physiological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze via HPLC-MS to track degradation products (e.g., methyl-thiophene oxidation) .

- Stress Testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to accelerate degradation. Use -NMR to identify structural changes, such as N-methyl group cleavage .

Q. What are the key challenges in synthesizing this compound with high enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Resolution : Employ chiral auxiliaries (e.g., L-proline derivatives) during the amide coupling step to favor (S)-configuration. Monitor ee via chiral HPLC using cellulose-based columns .

- Side Reactions : Mitigate racemization by avoiding strong bases during deprotection. Use mild conditions (e.g., HATU coupling at 0°C) to preserve stereochemistry .

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the thiophene moiety’s potential π-π stacking with aromatic residues (e.g., Tyr, Phe) in target proteins .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in predicting reactive sites for derivatization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in a matrix of solvents (e.g., water, ethanol, DMSO) using nephelometry or UV-Vis spectroscopy. Note pH-dependent solubility shifts due to the amino group’s protonation .

- Co-Solvent Systems : For in vitro studies, use water-miscible co-solvents (e.g., PEG-400) at ≤10% to enhance solubility without destabilizing the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.